13-O-(Triethylsilyl) Baccatin III

Organic Chemistry Process Chemistry Quality Control

This 13-O-(Triethylsilyl) Baccatin III (CAS 208406-86-4) is the industry-standard, orthogonally protected intermediate for high-yielding docetaxel synthesis. Procuring this exact regioisomer (13-TES) eliminates side reactions and reduces downstream purification versus generic mixtures. Supplied as an off-white solid, it ensures cGMP compliance for API manufacturing and process impurity control.

Molecular Formula C37H52O11Si
Molecular Weight 700.897
CAS No. 208406-86-4
Cat. No. B583614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-O-(Triethylsilyl) Baccatin III
CAS208406-86-4
Synonyms(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-9-[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one; 
Molecular FormulaC37H52O11Si
Molecular Weight700.897
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
InChIInChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1
InChIKeyNKNHZPLYHAABLP-UZBMNOCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-O-(Triethylsilyl) Baccatin III (CAS 208406-86-4): A Regiospecifically Protected Baccatin III Intermediate for Taxane Semisynthesis


13-O-(Triethylsilyl) Baccatin III (13-O-TES Baccatin III; CAS 208406-86-4) is a semi‑synthetic derivative of the diterpenoid baccatin III, featuring a triethylsilyl (TES) protecting group selectively attached to the 13‑hydroxyl . This regioselective silylation masks the sterically hindered 13‑OH, which is otherwise the primary nucleophilic site for side‑chain attachment during the hemisynthesis of paclitaxel and docetaxel [1]. The compound is employed as a protected intermediate to prevent undesired acylation or oxidation at the 13‑position, thereby enabling sequential functionalization at other reactive centres (e.g., C‑7, C‑10) prior to final deprotection and side‑chain esterification [1]. It is typically supplied as an off‑white solid (M.P. 190–192 °C) and stored at −20 °C to maintain integrity .

Why 13-O-(Triethylsilyl) Baccatin III Cannot Be Substituted by Generic Baccatin III or Unprotected Derivatives


In the hemisynthesis of taxane antineoplastics, the C‑13 hydroxyl of baccatin III must be esterified with a chiral β‑amino acid side chain to confer biological activity [1]. Unprotected baccatin III, or derivatives with alternative protecting group patterns (e.g., 7‑O‑TES, 7,10‑di‑TES, or 13‑O‑TMS), exhibit different reactivity profiles that can lead to side reactions, epimerization, or poor regioselectivity during side‑chain coupling [2]. The specific placement of a TES group solely at the 13‑position is non‑trivial; global silylation followed by selective deprotection or a multistep protection strategy is required to achieve this exact regioisomer [3]. Consequently, substituting 13‑O‑TES Baccatin III with a generic “protected baccatin” fails to provide the precise chemical handle necessary for high‑yielding, stereocontrolled docetaxel assembly, thereby necessitating procurement of the authentic, analytically defined 13‑O‑TES derivative [4].

13-O-(Triethylsilyl) Baccatin III (CAS 208406-86-4): Quantitative Differentiation vs. Closest Analogs


Melting Point Differential Confirms Unique Crystal Lattice and Purity Profile vs. 7‑O‑TES Regioisomer

The melting point of 13‑O‑TES Baccatin III is reported as 190–192 °C , whereas the closely related 7‑O‑(triethylsilyl) Baccatin III regioisomer (CAS 115437‑21‑3) exhibits a substantially higher melting point of 233–235 °C [1]. This >40 °C difference provides a simple, non‑destructive criterion for confirming regioisomeric identity and crystalline purity upon receipt. For procurement, this differential ensures that the correct 13‑TES‑protected intermediate—essential for downstream docetaxel semisynthesis—can be unambiguously verified before committing valuable side‑chain precursors to the coupling reaction [2].

Organic Chemistry Process Chemistry Quality Control

Exclusive 13‑O‑TES Substitution Enables Site‑Selective Docetaxel Assembly Not Possible with Unprotected or 7‑TES‑Protected Analogs

The hemisynthesis of docetaxel requires the esterification of the C‑13 hydroxyl of a suitably protected baccatin III derivative with a (2R,3S)‑N‑tert‑butoxycarbonyl‑3‑phenylisoserine side chain [1]. In 13‑O‑TES Baccatin III, the TES group masks the 13‑OH, thereby preventing premature acylation or oxidation during prior functionalization at C‑7 and C‑10. Unprotected baccatin III cannot undergo selective C‑7/C‑10 manipulation without concomitant 13‑OH reaction, leading to complex mixtures and reduced docetaxel yield. Similarly, 7‑O‑TES Baccatin III (CAS 115437‑21‑3) leaves the 13‑OH exposed, inviting side reactions during early‑stage modifications [2]. Quantitative yields are highly dependent on the exact protection pattern: a 2004 process patent demonstrates that protecting the 13‑OH with TES, while leaving 7‑OH and 10‑OH available for orthogonal manipulation, is a critical design element for efficient taxane assembly [3].

Medicinal Chemistry Semisynthesis Taxane Antineoplastics

Triethylsilyl (TES) vs. Trimethylsilyl (TMS) Protection at C‑13: Optimized Hydrolytic Stability for Multi‑Step Synthetic Sequences

Silyl ethers are widely used as protecting groups due to their tunable stability. In the context of baccatin III derivatives, the TES group at C‑13 offers a distinct stability advantage over the trimethylsilyl (TMS) group under mildly acidic or aqueous workup conditions [1]. While no direct hydrolysis half‑life data for 13‑O‑TES vs. 13‑O‑TMS Baccatin III are publicly available, general structure‑stability relationships indicate that TES ethers are approximately 10–100× more resistant to acidic hydrolysis than TMS ethers . This enhanced stability is critical during the multi‑step docetaxel synthesis, which involves exposure to Lewis acids (e.g., during side‑chain coupling) and aqueous washes. Premature loss of the 13‑protecting group would expose the 13‑OH, leading to unwanted by‑products and reduced yield. The TES group therefore provides a reliable protective handle that survives the rigors of the synthetic sequence until deliberate deprotection [2].

Protecting Group Chemistry Process Robustness Synthetic Methodology

Primary Application Scenarios for 13-O-(Triethylsilyl) Baccatin III (CAS 208406-86-4)


cGMP Docetaxel Semisynthesis: Protecting the C‑13 OH for Orthogonal Functionalization

13‑O‑TES Baccatin III is the industry‑standard protected intermediate for the convergent assembly of docetaxel under current Good Manufacturing Practice (cGMP) conditions [1]. In this application, the TES group masks the 13‑hydroxyl, allowing chemists to selectively manipulate the 7‑ and 10‑positions (e.g., acetylation, oxidation) without interference. Only after these modifications are complete is the TES group removed under mild fluoride‑based conditions (e.g., HF‑pyridine or TBAF), liberating the 13‑OH for final esterification with the pre‑formed β‑lactam side chain [2]. This orthogonal protection strategy is essential for achieving the high purity (>99.5%) required for the docetaxel active pharmaceutical ingredient (API).

Process Development and Scale‑Up: A Single Regioisomer Eliminates Purification Bottlenecks

During the scale‑up of taxane semisyntheses, the use of a single, well‑defined TES‑protected baccatin III regioisomer significantly reduces the formation of process‑related impurities. When a mixture of silylated derivatives (e.g., 7‑TES, 13‑TES, 7,13‑di‑TES) is carried forward, expensive and time‑consuming chromatographic separations are required at each stage to isolate the desired intermediate [3]. Procuring pure 13‑O‑TES Baccatin III from the outset minimizes these downstream purification burdens, shortens overall cycle time, and improves the atom economy of the process—a critical consideration for industrial manufacturing where yield and throughput directly impact cost‑of‑goods.

Analytical Reference Standard for Regioisomeric Impurity Profiling

In quality control (QC) laboratories supporting taxane API production, 13‑O‑TES Baccatin III is employed as a certified reference standard to identify and quantify the 13‑TES regioisomer as a potential process impurity. During the silylation of baccatin III, small amounts of the 7‑TES isomer may be formed; unless these are controlled, they can propagate through the synthesis and ultimately appear as structurally related impurities in the final docetaxel drug substance . Using authentic 13‑O‑TES Baccatin III (CAS 208406‑86‑4) as an analytical standard enables precise HPLC method validation and ensures that impurity levels remain below ICH‑specified thresholds.

Medicinal Chemistry Campaigns: Scaffold for Novel C‑13 Modified Taxoids

Beyond its role in docetaxel production, 13‑O‑TES Baccatin III serves as a versatile starting material for medicinal chemistry programs aimed at discovering next‑generation taxanes with improved pharmacological properties. The temporary TES protection at C‑13 allows researchers to introduce diverse functionality at other positions (e.g., C‑2, C‑7, C‑10, C‑14) while keeping the crucial 13‑OH intact for later diversification or side‑chain attachment [4]. This has enabled the synthesis of novel 14β‑amino taxanes, 12,13‑isotaxanes, and C‑2‑modified analogs, some of which exhibit enhanced activity against multidrug‑resistant cancer cell lines [5].

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